molecular formula C14H6F6N2O4 B1393314 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl CAS No. 194344-28-0

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl

Cat. No. B1393314
M. Wt: 380.2 g/mol
InChI Key: NHEDTONHCGHJCX-UHFFFAOYSA-N
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Description

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl (DNTBP) is a chemical compound with a unique structure and properties. It is an important industrial chemical with a wide range of applications in the fields of chemistry, materials science, and biochemistry. Its unique structure and properties make it an attractive target for research and development in various areas.

Scientific Research Applications

Synthesis and Material Development

  • The compound was utilized in the synthesis of diisocyanates of trifluoromethyl substituted biphenyls and diphenyl ethers, indicating its role in the production of valuable chemical intermediates (Maki & Inukai, 1972).

Polymer Chemistry

  • The compound was involved in the preparation of organosoluble and optically transparent fluorine-containing polyimides, highlighting its significance in the polymer industry for creating materials with specific optical and solubility properties (Yang, Hsiao, & Chen, 2002).
  • It served as a precursor in the synthesis of poly(arylene thioether)s, demonstrating its utility in generating polymers with enhanced thermal properties and solvent resistance (In & Kim, 2006).

High-Performance Materials

  • Its derivatives were studied for the design of high-performance insensitive energetic materials, showing its potential in the development of advanced materials with significant energetic properties (Dippold & Klapötke, 2013).
  • The compound's involvement in the synthesis of high-density energetic materials further emphasizes its importance in creating materials for specialized applications (Semenov et al., 2017).

properties

IUPAC Name

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O4/c15-13(16,17)9-1-7(3-11(5-9)21(23)24)8-2-10(14(18,19)20)6-12(4-8)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEDTONHCGHJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681486
Record name 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl

CAS RN

194344-28-0
Record name 3,3'-Dinitro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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